molecular formula C13H18O3 B3044921 2-(1-Ethoxyethoxy)-1-phenylpropan-1-one CAS No. 100560-59-6

2-(1-Ethoxyethoxy)-1-phenylpropan-1-one

Cat. No.: B3044921
CAS No.: 100560-59-6
M. Wt: 222.28 g/mol
InChI Key: NQRGCKUJIQMPLT-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)-1-phenylpropan-1-one is a substituted propanone derivative featuring a phenyl group at the carbonyl position and an ethoxyethoxy side chain. This compound belongs to the class of aromatic ketones with ether functionalities, which influence its physicochemical and biological properties. Key characteristics can be inferred from substituent effects observed in related molecules .

Properties

CAS No.

100560-59-6

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(1-ethoxyethoxy)-1-phenylpropan-1-one

InChI

InChI=1S/C13H18O3/c1-4-15-11(3)16-10(2)13(14)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

NQRGCKUJIQMPLT-UHFFFAOYSA-N

SMILES

CCOC(C)OC(C)C(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(C)OC(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-(1-Ethoxyethoxy)-1-phenylpropan-1-one with structurally related compounds, focusing on substituent groups and their implications:

Compound Name Substituent Group Key Features CAS Number References
2-(1-Ethoxyethoxy)-1-phenylpropan-1-one Ethoxyethoxy (-OCH2CH2OCH2CH3) Ether linkage enhances hydrophobicity; potential for controlled release. Not explicitly listed Inferred
1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one Morpholine (N-containing heterocycle) Increased polarity and potential pharmacological activity due to morpholine. 2089-21-6
2-(Ethylamino)-1-phenylpropan-1-one (Ethcathinone) Ethylamino (-NHCH2CH3) Psychoactive properties; regulated as a stimulant. 未提供
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one Ethoxy and fluorine substituents Electron-withdrawing F atoms enhance stability and alter reactivity. 1443328-99-1
2-(Methylamino)-1-phenylpropan-1-one (Methcathinone) Methylamino (-NHCH3) Controlled substance with stimulant effects. 未提供
Key Observations:
  • Ether vs. Amine Substituents: Ethoxyethoxy groups (as in the target compound) lack the basicity of amines (e.g., ethylamino in Ethcathinone), reducing interactions with biological targets like neurotransmitter receptors .
  • Polarity : Morpholine-containing analogs (e.g., ) exhibit higher polarity due to the heterocyclic nitrogen, enhancing solubility in polar solvents compared to ethoxyethoxy derivatives.
  • Stability : Fluorinated analogs (e.g., ) demonstrate increased chemical stability due to the electron-withdrawing effects of fluorine atoms.

Physicochemical Properties

The following properties are inferred from substituent trends and analogous compounds:

Property 2-(1-Ethoxyethoxy)-1-phenylpropan-1-one Ethcathinone Morpholine Analog Fluorinated Analog
Molecular Weight ~236 g/mol (estimated) 177.24 g/mol 263.33 g/mol 214.21 g/mol
Solubility Low water solubility (ether dominance) Moderate in polar solvents High in polar solvents Low (fluorine increases lipophilicity)
Boiling Point High (due to ether linkages) Moderate High Moderate-high
Bioactivity Likely inert (non-psychoactive) Stimulant Potential drug candidate Unlikely psychoactive

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